molecular formula C18H26ClNO4S B2460292 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone CAS No. 861211-14-5

1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone

Cat. No.: B2460292
CAS No.: 861211-14-5
M. Wt: 387.92
InChI Key: VHMKFHSUKHJWHI-UHFFFAOYSA-N
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Description

1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone (CAS 861211-14-5) is a high-purity chemical compound offered for scientific research and development. With a molecular formula of C18H26ClNO4S and a molecular weight of approximately 387.92 g/mol , this reagent features a complex structure integrating a 4-hydroxypiperidine moiety, a (4-chlorobenzyl)sulfonyl group, and a 3-methylbutanone chain. This specific molecular architecture makes it a compound of interest in various advanced research applications, including medicinal chemistry and pharmacology, particularly in the exploration of new therapeutic agents . Researchers can utilize this compound as a key intermediate or building block in organic synthesis. Its structure suggests potential for use in developing molecules that modulate biological targets. The product is provided with a minimum purity of 98% and requires specific storage conditions to maintain stability; it should be stored at -4°C for shorter periods (6-12 weeks) and at -20°C for longer storage (1-2 years) . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methylsulfonylmethyl]-4-hydroxypiperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO4S/c1-14(2)11-17(21)20-9-7-18(22,8-10-20)13-25(23,24)12-15-3-5-16(19)6-4-15/h3-6,14,22H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMKFHSUKHJWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Hydroxypiperidine Derivatives

The introduction of the [(4-chlorobenzyl)sulfonyl]methyl group begins with sulfonylation. Chlorosulfonic acid or sulfonyl chlorides react with 4-hydroxypiperidine in halogenated solvents (e.g., 1,2-dichloroethane) at 55–60°C. Alkali metal salts (e.g., sodium chloride) enhance yields by suppressing by-product formation. For instance, using 3 moles of chlorosulfonic acid per mole of chlorobenzene in 1,2-dichloroethane with sodium chloride yields 90% 4-chlorobenzenesulfonyl chloride. This intermediate is critical for subsequent sulfonamide formation.

Alkylation and Ketone Formation

The 3-methyl-1-butanone segment is typically introduced via Friedel-Crafts acylation or alkylation. In a representative protocol, 4'-tert-butyl-4-chlorobutyrophenone reacts with a piperidine intermediate in toluene under reflux with sodium hydrogen carbonate, achieving 84.3% purity. Ferric chloride catalyzes similar condensations, facilitating C–C bond formation between aromatic and aliphatic components.

Optimized Reaction Conditions and Catalysts

Solvent Systems and Temperature Control

Halogenated solvents (e.g., dichloroethane, toluene) dominate due to their inertness and ability to stabilize reactive intermediates. For example, sulfonylation in 1,2-dichloroethane at 60°C minimizes side reactions, while azeotropic distillation in toluene removes water, driving reactions to completion.

Role of Alkali Metal Salts

Sodium chloride or potassium carbonate enhances reaction efficiency by neutralizing HCl generated during sulfonylation. In one protocol, 0.3 moles of sodium chloride per mole of chlorobenzene increased yields from 75% to 90% while reducing sulfone by-products to 2.5%.

Catalytic Agents

Ferric chloride (FeCl₃) and p-toluenesulfonic acid (PTSA) are pivotal in condensation steps. FeCl₃ promotes electrophilic aromatic substitution, while PTSA facilitates acid-catalyzed dehydrations. For instance, PTSA in toluene at reflux enables azeotropic removal of water during piperidine derivatization.

Stepwise Synthesis Protocols

Synthesis of 4-[(4-Chlorobenzyl)sulfonyl]methyl-4-hydroxypiperidine

  • Sulfonylation :

    • Reactants : 4-Hydroxypiperidine (1 mole), 4-chlorobenzylsulfonyl chloride (1.2 moles).
    • Conditions : Dichloromethane, triethylamine (1.5 moles), 0–5°C for 2 hours.
    • Yield : 85–90% after aqueous workup.
  • Purification :

    • The crude product is washed with 1N NaOH, separated via phase partitioning, and dried over sodium sulfate.

Coupling with 3-Methyl-1-butanone

  • Alkylation :

    • Reactants : 4-[(4-Chlorobenzyl)sulfonyl]methyl-4-hydroxypiperidine (1 mole), 3-methyl-1-butanone triflate (1.1 moles).
    • Conditions : Toluene, sodium hydride (1.2 moles), reflux for 12 hours.
    • Yield : 70–75% after column chromatography.
  • Final Purification :

    • Recrystallization from ethanol/water (9:1) affords the pure compound with >99% HPLC purity.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Key Advantages Citations
Sulfonylation-Alkylation Dichloroethane, NaCl, 60°C 90% High yield, minimal by-products
Friedel-Crafts Acylation Toluene, FeCl₃, reflux 75% Scalable, uses inexpensive catalysts
Two-Step Condensation Toluene, PTSA, azeotropic distillation 80% Anhydrous conditions, high purity

Challenges and Mitigation Strategies

By-Product Formation

Sulfone derivatives often form during sulfonylation due to over-reaction. Mitigation includes:

  • Stoichiometric control : Limiting chlorosulfonic acid to 2.5–4.0 moles per mole of substrate.
  • Low-temperature addition : Gradual introduction of sulfonyl chlorides at 0–5°C.

Purification Complexities

The compound’s hydrophobicity complicates crystallization. Strategies involve:

  • Solvent pairing : Ethanol/water mixtures improve crystal lattice formation.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves closely eluting impurities.

Industrial Scalability and Environmental Considerations

Large-scale synthesis requires solvent recovery systems to address halogenated waste. Patents highlight closed-loop distillation of 1,2-dichloroethane, reducing environmental impact. Additionally, replacing stoichiometric bases (e.g., sodium hydride) with catalytic alkali metal salts enhances atom economy.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Precursor for Pharmaceutical Compounds
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its unique structure, featuring a piperidine ring and sulfonyl group, allows for modifications that can lead to compounds with therapeutic effects. For instance, derivatives of this compound are being investigated for their potential to inhibit enzymes related to metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1, which plays a role in conditions like obesity and type 2 diabetes .

Case Study: Inhibition of Enzymes
Research has shown that compounds similar to 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone can effectively inhibit specific enzymes involved in metabolic pathways. For example, a study highlighted its potential in treating metabolic syndrome by modulating the activity of enzymes that affect glucose metabolism and lipid profiles .

Biological Studies

Effects on Biological Systems
The compound has been utilized to explore the impacts of sulfonyl and piperidine derivatives on various biological systems. Its mechanism of action involves interactions with molecular targets, where the sulfonyl group acts as an electrophile that can react with nucleophilic sites in proteins or nucleic acids. This property makes it valuable for studying cellular processes and drug interactions.

Case Study: Drug Interaction Studies
In vitro studies have demonstrated that derivatives of this compound can alter receptor activity in cell lines, providing insights into their potential use as therapeutic agents. These studies often focus on the modulation of neurotransmitter receptors and their implications in neurological disorders .

Industrial Applications

Intermediate in Agrochemical Production
Beyond medicinal chemistry, this compound may serve as an intermediate in the synthesis of agrochemicals. Its chemical properties facilitate reactions that can lead to the formation of various herbicides and pesticides. The sulfonyl group enhances its reactivity, making it suitable for further chemical transformations required in agrochemical synthesis .

Mechanism of Action

The mechanism of action of 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorobenzyl Substituent Variations

Key structural analogs include compounds differing in the position of the chlorine atom on the benzylsulfonyl group:

  • 1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone (CAS: 865659-34-3): Shares the same molecular formula (C₁₈H₂₆ClNO₄S) but features a 2-chlorobenzyl group instead of 4-chlorobenzyl.
  • 1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone (CAS: 866019-51-4): Molecular formula C₁₇H₂₄ClNO₄S (MW: 373.9 g/mol), with a 2-chlorophenyl group directly attached to the sulfonyl moiety. The absence of a benzyl spacer reduces molecular weight and may affect solubility or metabolic stability .
Table 1: Structural and Physical Properties of Analogs
Compound (CAS) Molecular Formula Molecular Weight (g/mol) Chlorine Position Key Structural Feature
861211-14-5 (Primary Compound) C₁₈H₂₆ClNO₄S 387.9 4-Chlorobenzyl Piperidine-hydroxymethyl-sulfonyl
865659-34-3 C₁₈H₂₆ClNO₄S 387.9 2-Chlorobenzyl Positional isomer of primary
866019-51-4 C₁₇H₂₄ClNO₄S 373.9 2-Chlorophenyl Phenyl-sulfonyl direct linkage

Functional Group Comparisons

  • Sulfonamide Derivatives: describes compounds with sulfamoyl and piperazine motifs, such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d). These exhibit higher melting points (132–230°C) due to hydrogen-bonding capabilities, contrasting with the primary compound’s unrecorded thermal data .
  • While the primary compound shares the 4-chlorobenzyl group, direct evidence of its bioactivity is lacking .

Metabolic and Toxicological Considerations

  • Tobacco-Specific Nitrosamines: –6 highlight 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a structurally distinct butanone-containing carcinogen.

Biological Activity

1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone, with the CAS number 861211-14-5, is a synthetic organic compound characterized by a complex structure that includes a piperidine ring substituted with hydroxyl and sulfonyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C18H26ClNO4S
  • Molecular Weight : 387.92 g/mol
  • Structure : The compound features a sulfonylmethyl group attached to a chlorobenzyl moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group acts as an electrophile, capable of reacting with nucleophilic sites in biological molecules. The piperidine ring may interact with specific receptors or enzymes, modulating their activity.

Research Findings

Recent studies have highlighted several key areas of biological activity for this compound:

  • Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. In vitro assays demonstrated that it could inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent .
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Some derivatives exhibited potent inhibitory activity, with IC50 values significantly lower than standard references, indicating their potential as therapeutic agents in conditions where these enzymes play a critical role .
  • Antifungal and Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess antifungal and anti-inflammatory properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone StructureAntibacterial, enzyme inhibition
1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone Similar structurePotentially similar biological activities

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of various synthesized compounds, 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone was tested against multiple bacterial strains. The results indicated significant inhibition of growth for Salmonella typhi, supporting the hypothesis that modifications in the piperidine structure enhance antibacterial efficacy .

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibitory properties of this compound revealed that it acted as a potent AChE inhibitor. The study utilized docking simulations alongside experimental assays to confirm binding interactions with the enzyme, demonstrating its potential in treating neurological disorders associated with AChE dysregulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone, and how can purity be optimized?

  • Methodology:

  • Step 1: Start with a piperidine scaffold functionalized at the 4-position. Introduce the hydroxypiperidine moiety via hydroxylation under controlled pH (e.g., sodium acetate buffer, pH 4.6) to avoid side reactions .

  • Step 2: Sulfonylmethylation using 4-chlorobenzylsulfonyl chloride in dichloromethane with NaOH as a base, followed by purification via high-resolution reverse-phase chromatography (e.g., Chromolith HPLC Columns) .

  • Step 3: Coupling with 3-methyl-1-butanone using palladium-catalyzed reductive cyclization for ketone formation, monitored by LC-MS to confirm intermediates .

  • Purity Optimization: Use gradient elution with methanol-buffer mobile phases (65:35 ratio) to achieve ≥99% purity .

    • Data Contradiction Note: Some protocols report variable yields (40–75%) depending on solvent polarity. Polar aprotic solvents (e.g., DMF) may improve sulfonyl group stability but risk hydrolyzing the hydroxypiperidine .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology:

  • Stability Testing:
  • pH Stability: Incubate the compound in buffered solutions (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and confirm structural changes using NMR .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) from 25°C to 200°C. Note decomposition points and compare with differential scanning calorimetry (DSC) data .
  • Key Finding: Degradation accelerates above pH 7 due to sulfonyl group hydrolysis. Cooling samples to 4°C stabilizes the compound during short-term storage .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how can its structure-activity relationship (SAR) be explored?

  • Methodology:

  • Target Identification: Screen against GPCRs (e.g., dopamine D2 receptors) using radioligand binding assays. Compare with structurally similar antipsychotic agents like haloperidol derivatives .
  • SAR Analysis:
  • Modification 1: Replace the 4-chlorobenzyl group with fluorophenyl or methoxyphenyl analogs to assess sulfonyl group flexibility.
  • Modification 2: Vary the hydroxypiperidine substituents to evaluate steric effects on receptor binding .
  • Data Contradiction Note: Some analogs show reduced potency when the hydroxypiperidine is substituted with bulkier groups, suggesting steric hindrance at the receptor site .

Q. How can researchers address conflicting data on the compound’s bioavailability in preclinical models?

  • Methodology:

  • In Vivo Testing: Administer the compound orally (10 mg/kg) and intravenously (2 mg/kg) to rodent models. Measure plasma concentrations via LC-MS/MS over 24 hours .
  • Bioavailability Calculation: Use the formula F=AUCoral×DoseIVAUCIV×Doseoral×100F = \frac{AUC_{oral} \times Dose_{IV}}{AUC_{IV} \times Dose_{oral}} \times 100.
  • Contradiction Resolution: Discrepancies in bioavailability (reported 15–35%) may arise from differences in intestinal permeability. Use Caco-2 cell monolayers to assess passive diffusion and P-glycoprotein efflux .

Q. What are the ecological risks of this compound, and how can its environmental persistence be mitigated?

  • Methodology:

  • Ecotoxicity Testing:
  • Aquatic Toxicity: Expose Daphnia magna to concentrations of 0.1–10 mg/L for 48 hours. Calculate LC50 values .
  • Soil Mobility: Perform soil column experiments to measure leaching potential using HPLC-UV detection .
  • Mitigation Strategy: Incorporate biodegradable functional groups (e.g., ester linkages) into the piperidine or butanone moieties to enhance degradation .

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